N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide
Description
N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: is a complex organic compound that features a morpholine ring substituted with a bromopyridine carbonyl group and an acetamide moiety
Properties
IUPAC Name |
N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3/c1-9(18)16-6-10-8-17(4-5-20-10)13(19)11-2-3-15-7-12(11)14/h2-3,7,10H,4-6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGVOWHSIIKXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)C(=O)C2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is subjected to a carbonylation reaction to introduce the carbonyl group at the 4-position. This can be achieved using carbon monoxide and a suitable catalyst such as palladium.
Morpholine Derivatization: The morpholine ring is then functionalized with a methyl group at the 2-position. This can be done using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Similar Compounds
N-[[4-(3-chloropyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[[4-(3-fluoropyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
- The bromine atom in N-[[4-(3-bromopyridine-4-carbonyl)morpholin-2-yl]methyl]acetamide provides unique reactivity and interaction profiles compared to its chlorine and fluorine analogs. Bromine’s larger atomic radius and different electronegativity can influence the compound’s binding affinity and selectivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
